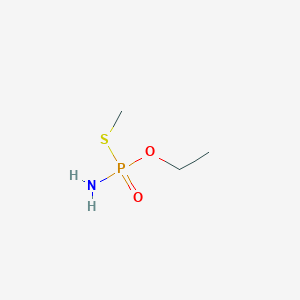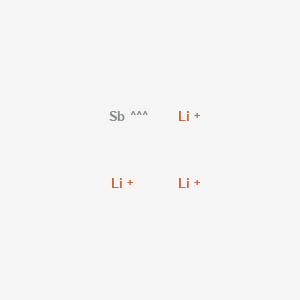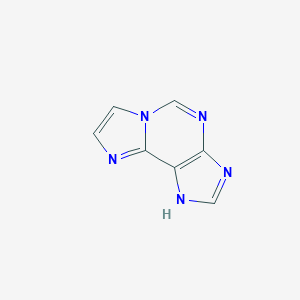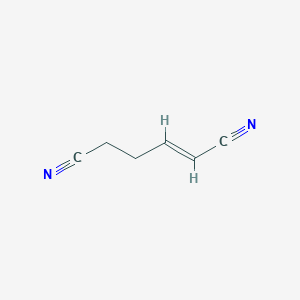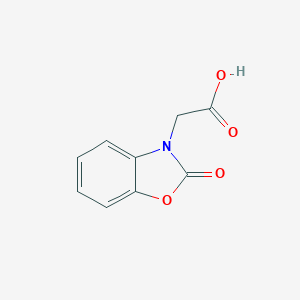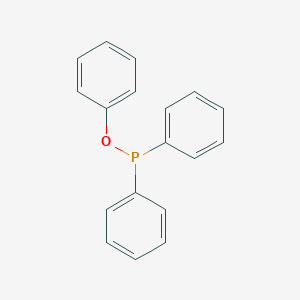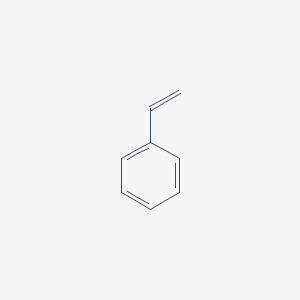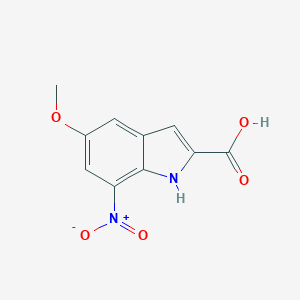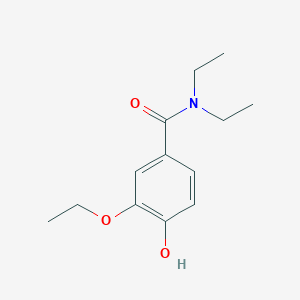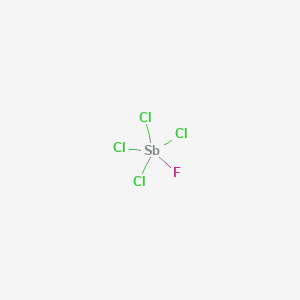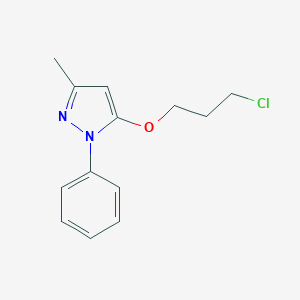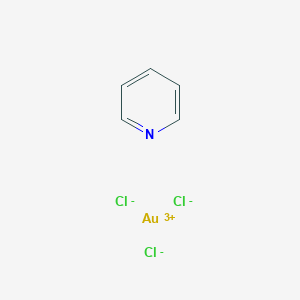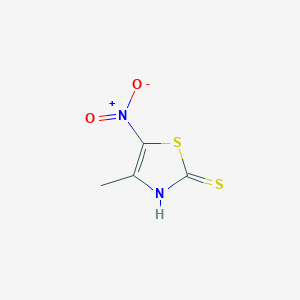
4-methyl-5-nitro-3H-1,3-thiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-nitro-3H-1,3-thiazole-2-thione is a heterocyclic compound containing a thiazole ring with a thione group, a methyl group at the 4-position, and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-nitro-2-aminothiazole with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolethione compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-methyl-5-nitro-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolethione derivatives depending on the electrophile used.
科学的研究の応用
4-methyl-5-nitro-3H-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
類似化合物との比較
Similar Compounds
2(3H)-Thiazolethione, 4-methyl-5-chloro-: Similar structure but with a chloro group instead of a nitro group.
2(3H)-Thiazolethione, 4-methyl-5-bromo-: Similar structure but with a bromo group instead of a nitro group.
2(3H)-Thiazolethione, 4-methyl-5-iodo-: Similar structure but with an iodo group instead of a nitro group.
Uniqueness
4-methyl-5-nitro-3H-1,3-thiazole-2-thione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound particularly interesting for applications in medicinal chemistry and antimicrobial research.
特性
CAS番号 |
13416-33-6 |
|---|---|
分子式 |
C4H4N2O2S2 |
分子量 |
176.2 g/mol |
IUPAC名 |
4-methyl-5-nitro-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9) |
InChIキー |
LJTMQHALPVCERW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
異性体SMILES |
CC1=C(SC(=N1)S)[N+](=O)[O-] |
正規SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
Key on ui other cas no. |
13416-33-6 |
同義語 |
4-Methyl-5-nitrothiazole-2(3H)-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


